Rosonabant

Vue d'ensemble

Description

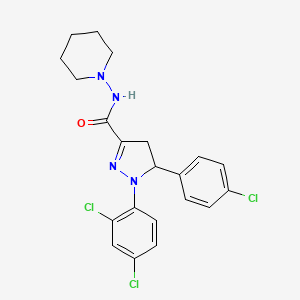

Rosonabant, également connu sous son nom chimique (±)-5-(4-chlorophényl)-1-(2,4-dichlorophényl)-N-(1-pipéridinyl)-4,5-dihydro-1H-pyrazole-3-carboxamide, est un composé qui agit comme antagoniste et agoniste inverse du récepteur cannabinoïde 1 (CB1) . Il a été initialement étudié par Esteve Pharmaceuticals comme un coupe-faim pour le traitement de l'obésité . son développement a été interrompu en raison d'effets indésirables psychiatriques graves tels que l'anxiété, la dépression et les idées suicidaires .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : La synthèse du Rosonabant implique plusieurs étapes, commençant par la préparation de la structure de base du pyrazole. Les étapes clés incluent :

Formation du cycle pyrazole : Cela peut être réalisé en faisant réagir des dérivés d'hydrazine avec des 1,3-dicétones dans des conditions acides ou basiques.

Réactions de substitution : L'introduction des groupes chlorophényle se fait généralement par des réactions de substitution électrophile aromatique.

Méthodes de production industrielle : La production industrielle du this compound suivrait probablement des voies de synthèse similaires, mais optimisées pour une production à grande échelle. Cela inclut :

Optimisation des conditions de réaction : Utilisation de catalyseurs et de solvants qui améliorent le rendement et la pureté.

Techniques de purification : Utilisation de la cristallisation, de la distillation et de la chromatographie pour isoler et purifier le produit final.

Analyse Des Réactions Chimiques

Types de réactions : Le Rosonabant subit diverses réactions chimiques, notamment :

Oxydation : Il peut être oxydé pour former des oxydes correspondants.

Réduction : Les réactions de réduction peuvent le convertir en ses amines ou alcools correspondants.

Substitution : Les réactions de substitution électrophile et nucléophile peuvent modifier les cycles aromatiques.

Réactifs et Conditions Courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont utilisés.

Substitution : Des réactifs comme les halogènes, les halogénoalcanes et les nucléophiles sont utilisés dans diverses conditions.

Principaux Produits :

Produits d'oxydation : Oxydes et cétones.

Produits de réduction : Amines et alcools.

Produits de substitution : Dérivés halogénés et alkylés.

4. Applications de la Recherche Scientifique

Biologie : Il aide à étudier le rôle du système endocannabinoïde dans les processus physiologiques.

Médecine : Investigué pour son potentiel dans le traitement de l'obésité et des troubles métaboliques associés.

Industrie : Applications potentielles dans le développement de nouveaux agents thérapeutiques ciblant le système endocannabinoïde.

5. Mécanisme d'Action

Le this compound exerce ses effets en antagonisant et en agonisant inversement le récepteur CB1. Ce récepteur fait partie du système endocannabinoïde, qui régule l'appétit, la sensation de douleur, l'humeur et la mémoire . En bloquant les récepteurs CB1, le this compound réduit l'appétit et influence les processus métaboliques . Les cibles moléculaires comprennent les récepteurs CB1 situés dans le système nerveux central et les tissus périphériques .

Composés Similaires :

Taranabant : Un antagoniste du récepteur CB1 étudié pour le traitement de l'obésité mais interrompu en raison d'effets indésirables.

Otenabant : Similaire au this compound, il a été étudié pour le traitement de l'obésité mais a fait face à des défis similaires.

Unicité du this compound : La structure unique du this compound, avec ses groupes chlorophényle et pipéridinyl spécifiques, lui confère des propriétés pharmacologiques distinctes. comme ses homologues, il a fait face à des défis en raison d'effets psychiatriques indésirables .

Applications De Recherche Scientifique

Obesity Management

Rosonabant has been primarily studied for its efficacy in weight management. Its ability to suppress appetite positions it as a potential treatment for obesity.

Clinical Trials Overview

Several clinical trials have investigated the effectiveness of this compound in weight loss:

Metabolic Syndrome

The blockade of CB1 receptors by this compound has shown promise in improving various cardiometabolic risk factors:

- Insulin Sensitivity : Enhanced insulin sensitivity has been observed in patients treated with this compound, reducing the risk of type 2 diabetes.

- Lipid Profile Improvement : Significant reductions in triglycerides and increases in high-density lipoprotein cholesterol have been reported .

Case Study: Long-term Efficacy

A study involving patients with a body mass index greater than or equal to 30 demonstrated that treatment with this compound over two years resulted in an average weight loss of approximately 5.5 kg compared to placebo groups. Improvements were also noted in waist circumference and various metabolic parameters, indicating sustained efficacy over time .

Case Study: Safety Profile

Despite its benefits, the safety profile of this compound remains a concern due to potential psychiatric side effects similar to those seen with other CB1 antagonists like Rimonabant. Reports indicated instances of mood disturbances, necessitating careful monitoring during treatment .

Comparative Analysis with Other CB1 Antagonists

This compound is part of a broader class of cannabinoid receptor antagonists. Below is a comparative table highlighting its features against other notable compounds:

| Compound Name | Type | Affinity for CB1 | Unique Features |

|---|---|---|---|

| Rimonabant | CB1 Antagonist | High | Initially marketed for obesity management |

| AM251 | CB1 Antagonist | Low nanomolar | Improved selectivity over CB2 |

| Taranabant | CB1 Inverse Agonist | Moderate | Investigated for appetite suppression |

| Ibipinabant | CB1 Antagonist | Moderate | Explored for similar applications |

Mécanisme D'action

Rosonabant exerts its effects by antagonizing and inversely agonizing the CB1 receptor. This receptor is part of the endocannabinoid system, which regulates appetite, pain sensation, mood, and memory . By blocking CB1 receptors, this compound reduces appetite and influences metabolic processes . The molecular targets include the CB1 receptors located in the central nervous system and peripheral tissues .

Comparaison Avec Des Composés Similaires

Rimonabant: Another CB1 receptor antagonist with similar effects but also associated with severe psychiatric side effects.

Taranabant: A CB1 receptor antagonist studied for obesity treatment but discontinued due to adverse effects.

Otenabant: Similar to Rosonabant, it was investigated for obesity treatment but faced similar challenges.

Uniqueness of this compound: this compound’s unique structure, with its specific chlorophenyl and piperidinyl groups, provides distinct pharmacological properties. like its counterparts, it faced challenges due to adverse psychiatric effects .

Activité Biologique

Rosonabant is a cannabinoid receptor type 1 (CB1) antagonist and inverse agonist that was primarily investigated for its potential use in treating obesity. However, the compound was discontinued due to safety concerns similar to those associated with rimonabant, another CB1 antagonist. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on metabolic processes, and relevant case studies.

This compound functions by blocking the CB1 receptors in the central nervous system and peripheral tissues. This action is significant because CB1 receptors are involved in various physiological processes, including appetite regulation, energy metabolism, and mood modulation. The inhibition of these receptors can lead to:

- Decreased Appetite : By antagonizing CB1 receptors, this compound can suppress appetite, which is beneficial for weight management.

- Increased Energy Expenditure : Studies suggest that antagonism of CB1 may enhance energy expenditure and promote weight loss through increased physical activity and metabolic rate.

Biological Activity Overview

The biological activity of this compound has been characterized through various studies, particularly focusing on its effects on weight loss and metabolic regulation. However, it is crucial to note that the drug's development was halted due to adverse effects.

| Parameter | Effect of this compound |

|---|---|

| Appetite Suppression | Significant reduction in food intake |

| Weight Loss | Promoted weight loss in obese models |

| Energy Expenditure | Increased daily energy expenditure |

| Mood Effects | Associated with mood disorders |

Case Studies and Research Findings

- Weight Loss Studies : In animal models, this compound demonstrated a potential for inducing weight loss similar to rimonabant. For instance, studies involving diet-induced obese mice showed a notable decrease in body weight and fat mass following treatment with this compound .

- Safety Concerns : The primary reason for the discontinuation of this compound was its association with severe psychiatric side effects, including anxiety and suicidal ideation. Similar to rimonabant, these adverse effects raised significant concerns regarding its safety profile .

- Comparison with Rimonabant : Rimonabant was previously approved for obesity treatment but was withdrawn due to severe psychiatric side effects. This compound was developed with hopes of mitigating these issues; however, it ultimately faced similar challenges .

Summary of Findings

The biological activity of this compound illustrates its potential as a therapeutic agent for obesity through its action as a CB1 antagonist. However, the adverse effects associated with its use have overshadowed its benefits. The following table summarizes key findings from research studies:

| Study Focus | Findings |

|---|---|

| Weight Management | Effective in reducing weight in animal models |

| Energy Metabolism | Increased energy expenditure observed |

| Psychiatric Effects | Linked to mood disorders similar to rimonabant |

Propriétés

Numéro CAS |

861151-12-4 |

|---|---|

Formule moléculaire |

C21H21Cl3N4O |

Poids moléculaire |

451.8 g/mol |

Nom IUPAC |

3-(4-chlorophenyl)-2-(2,4-dichlorophenyl)-N-piperidin-1-yl-3,4-dihydropyrazole-5-carboxamide |

InChI |

InChI=1S/C21H21Cl3N4O/c22-15-6-4-14(5-7-15)20-13-18(21(29)26-27-10-2-1-3-11-27)25-28(20)19-9-8-16(23)12-17(19)24/h4-9,12,20H,1-3,10-11,13H2,(H,26,29) |

Clé InChI |

WMMMJGKFKKBRQR-UHFFFAOYSA-N |

SMILES |

C1CCN(CC1)NC(=O)C2=NN(C(C2)C3=CC=C(C=C3)Cl)C4=C(C=C(C=C4)Cl)Cl |

SMILES isomérique |

C1CCN(CC1)NC(=O)C2=NN([C@H](C2)C3=CC=C(C=C3)Cl)C4=C(C=C(C=C4)Cl)Cl |

SMILES canonique |

C1CCN(CC1)NC(=O)C2=NN(C(C2)C3=CC=C(C=C3)Cl)C4=C(C=C(C=C4)Cl)Cl |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO, not in water |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

E-6776; E 6776; E6776; Rosonabant |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.